N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Reagents: : Ethyl iodide, methyl iodide, base (e.g., potassium carbonate)
Conditions: : Nucleophilic substitution reactions
Reaction: : Alkylation to introduce ethyl and methyl substituents on the pyrido[2,3-d]pyrimidine ring.
Step 3: Acetylation
Reagents: : Acetic anhydride
Conditions: : Acidic catalyst
Reaction: : Introduction of the acetyl group to complete the acetamide structure.
Industrial Production Methods: Industrial production of this compound typically involves a streamlined process with optimized reaction conditions for high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are advanced methods used to improve efficiency and scalability.
Types of Reactions
Oxidation: : N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo oxidation to form oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohol derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, modifying the substituents on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), mild heating
Reduction: : Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: : Halides (e.g., bromine, iodine), strong bases or acids
Major Products Formed
Oxidation Products: : Oxo derivatives
Reduction Products: : Amine and alcohol derivatives
Substitution Products: : Various substituted pyrido[2,3-d]pyrimidine derivatives
Properties
IUPAC Name |
N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-4-12-10-20-17-15(16(12)27-5-2)18(25)23(19(26)22(17)3)11-14(24)21-13-8-6-7-9-13/h10,13H,4-9,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWILAWUUJUJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has several notable applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in the development of novel materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through various biochemical pathways:
Enzyme Inhibition: : It can inhibit specific enzymes involved in disease processes.
Receptor Binding: : The compound may bind to particular receptors, modulating their activity.
Signal Transduction: : It influences cellular signaling pathways, affecting cell behavior and function.
Similar Compounds
N-cyclohexyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Slightly larger cycloalkyl group, different binding affinities and pharmacokinetics.
N-cyclopentyl-2-(5-methoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Methoxy instead of ethoxy group, altering solubility and reactivity.
Uniqueness: N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of cyclopentyl and ethoxy groups, impacting its chemical behavior and potential applications. Its specific structure makes it a valuable compound for targeted research and development efforts.
Hope that satisfies your curiosity about this fascinating compound!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
